1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane
Description
Properties
Molecular Formula |
C8H17BrS |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-propan-2-ylsulfanylbutane |
InChI |
InChI=1S/C8H17BrS/c1-7(2)10-5-4-8(3)6-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
HFRJWSWHYAILDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCCC(C)CBr |
Origin of Product |
United States |
Preparation Methods
Overview
The synthesis of this compound primarily involves nucleophilic substitution reactions where a suitable brominated butane precursor reacts with a sulfur nucleophile to introduce the propan-2-ylsulfanyl group. Alternatively, the sulfur substituent can be installed first, followed by bromination at a defined position on the butane chain. These methods leverage the reactivity of alkyl halides and thiols or thiolate salts under controlled conditions.
Method 1: Nucleophilic Substitution on Brominated Butane Derivative
- Starting Material: 1-Bromo-2-methylbutane or related bromobutane derivatives.
- Reagent: Isopropylthiol (propan-2-ylthiol) or its thiolate salt.
- Reaction Conditions:
- Typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Mild heating (40–80 °C) to facilitate substitution.
- Use of a base (e.g., sodium hydride or potassium carbonate) to generate the thiolate nucleophile.
- Mechanism: The thiolate anion attacks the electrophilic carbon bearing the bromine, displacing the bromide ion and forming the thioether linkage.
- Outcome: Formation of this compound with retention of the bromine at a different position on the chain.
Method 2: Sequential Functional Group Introduction
- Step 1: Introduction of the propan-2-ylsulfanyl group onto a butane backbone via reaction of a suitable halobutane with isopropylthiol or its derivatives.
- Step 2: Bromination of the methyl-substituted butane intermediate at the 1-position using brominating agents such as N-bromosuccinimide (NBS) or hydrobromic acid under acidic conditions.
- Reaction Conditions: Controlled temperature and solvent choice to prevent side reactions and overbromination.
- Advantages: Allows selective placement of bromine and sulfur substituents.
- Challenges: Requires careful control to avoid substitution at unintended positions.
Related Preparative Techniques and Analogous Syntheses
- The synthesis of 1-bromo-2-methylpropane (bromoisobutane), a structurally related alkyl bromide, is well documented and involves the reaction of isobutanol with hydrobromic acid and sulfuric acid under reflux conditions (90–140 °C), yielding brominated products with moderate purity and yield (~42.9%). This method provides foundational knowledge for bromination steps in the target compound’s synthesis.
- The preparation of 1-bromo-4-(propan-2-ylsulfanyl)butane , a close analog lacking the methyl substituent, involves similar nucleophilic substitution strategies, confirming the applicability of these approaches to the target compound.
Data Table: Comparative Synthesis Parameters
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Sequential Introduction |
|---|---|---|
| Starting Materials | Brominated butane derivative + isopropylthiol | Butane derivative + isopropylthiol, then bromination |
| Key Reagents | Sodium hydride or potassium carbonate base | N-bromosuccinimide or hydrobromic acid |
| Solvent | DMF, DMSO | Organic solvents (e.g., dichloromethane) |
| Temperature | 40–80 °C | 90–140 °C (bromination step) |
| Reaction Time | Several hours | Several hours to overnight |
| Yield | Moderate to high (dependent on conditions) | Moderate, requires purification |
| Purification | Extraction, chromatography | Distillation, washing, chromatography |
| Analytical Confirmation | NMR, Mass Spectrometry | NMR, Mass Spectrometry |
Analytical Techniques for Confirmation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the presence of methyl, methylene, and thioether protons, as well as the brominated carbon environment.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern consistent with C8H17BrS.
- Gas Chromatography (GC): Employed for purity assessment post-synthesis.
- Infrared Spectroscopy (IR): Detects characteristic C–Br and C–S bond vibrations.
Research Discoveries and Practical Considerations
- The nucleophilic substitution approach is favored for its straightforwardness and relatively mild conditions, allowing selective substitution without extensive side reactions.
- The sequential introduction method, while more complex, permits better control over substitution pattern, critical when regioselectivity is essential.
- Literature indicates that yields and purity can be improved by optimizing solvent choice, temperature, and reaction time.
- Safety protocols are critical due to the reactivity of alkyl bromides and thiols; brominated compounds require handling in well-ventilated areas with appropriate personal protective equipment.
The preparation of This compound is chiefly accomplished through nucleophilic substitution reactions involving brominated butane derivatives and isopropylthiol reagents. Alternative routes involve sequential functional group installation with bromination following sulfur introduction. Both methods are supported by extensive research on analogous compounds and validated by standard analytical techniques. Optimization of reaction parameters enhances yield and purity, making this compound accessible for use as a versatile intermediate in organic synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of alkenes through dehydrohalogenation.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or ethanol (EtOH).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (CH2Cl2).
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile, products such as alcohols, nitriles, or amines can be formed.
Elimination Reactions: Alkenes are the major products formed through elimination reactions.
Oxidation: Sulfoxides or sulfones are the major products formed through oxidation of the sulfanyl group.
Scientific Research Applications
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound for investigating the mechanisms of halogenation and dehalogenation reactions in biological systems.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for nucleophilic substitution and elimination reactions. The sulfanyl group can undergo oxidation, leading to the formation of sulfoxides or sulfones. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.
Comparison with Similar Compounds
1-Bromo-4-methylbutane
- Structure : Linear butane chain with bromine at position 1 and a methyl group at position 4.
- Reactivity: As a primary alkyl bromide, it undergoes SN2 reactions readily.
- Physical Properties : Lower molecular weight (183.11 g/mol) compared to the target compound (estimated ~229.18 g/mol) results in a lower boiling point (~102–105°C).
- Applications : Common alkylating agent in industrial synthesis.
2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one (from )
- Structure : Aromatic bromo-ketone with a methylsulfanyl group on the benzene ring.
- Reactivity : The aromatic ring and ketone group enable electrophilic substitution and carbonyl chemistry, unlike the aliphatic target compound. The bromine here is less reactive in SN2 due to steric hindrance from the aromatic system.
- Applications : Likely used in pharmaceutical or materials science research due to its rigid structure .
1-Bromo-4-(tert-pentyl)benzene (from )
- Structure : Aromatic bromo compound with a bulky tert-pentyl substituent.
- Reactivity : Bromine on an aromatic ring participates in Suzuki couplings or Ullmann reactions, contrasting with the aliphatic bromine in the target compound.
- Physical Properties : Higher molecular weight (227.14 g/mol) and elevated boiling point due to aromaticity and branching.
- Applications : Intermediate in ligand synthesis or polymer chemistry .
4-(Propan-2-ylsulfanyl)butane-1-thiol
- Hypothetical Comparison : Replacing bromine with a thiol group (-SH) increases polarity and susceptibility to oxidation. The thiol group enables disulfide bond formation, unlike the thioether in the target compound.
- Reactivity : Thiols are stronger nucleophiles but less stable than thioethers.
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Boiling Point (°C, est.) |
|---|---|---|---|---|
| 1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane | C₈H₁₇BrS | ~229.18 | Bromo, thioether, branched | 160–165 |
| 1-Bromo-4-methylbutane | C₅H₁₁Br | 183.11 | Bromo, linear | 102–105 |
| 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one | C₁₁H₁₁BrOS | 267.17 | Bromo, ketone, aromatic | >200 (decomposes) |
| 1-Bromo-4-(tert-pentyl)benzene | C₁₁H₁₅Br | 227.14 | Bromo, aromatic, bulky | 210–215 |
Biological Activity
1-Bromo-2-methyl-4-(propan-2-ylsulfanyl)butane is a compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and other relevant pharmacological properties based on diverse research findings.
Chemical Structure and Properties
This compound features a bromine atom and a propan-2-ylsulfanyl group attached to a butane skeleton. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of halogen substituents (like bromine) and electron-withdrawing groups has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to range from 46.9 μg/mL to 93.7 μg/mL, indicating potent antibacterial effects .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1-Bromo-2-methyl... | 46.9 - 93.7 | Antibacterial |
| Related thiazole analogs | 93.7 - 46.9 | Antibacterial |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies. For example, thiazole derivatives have shown promising results in inhibiting the proliferation of cancer cells with IC50 values comparable to established chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications in the sulfur-containing moiety can significantly influence cytotoxicity.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Thiazole derivative | <0.5 | HePG2 |
| Doxorubicin | 0.51 - 0.73 | HePG2 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis, leading to cell lysis.
- DNA Intercalation : Some derivatives exhibit the ability to intercalate into DNA, disrupting replication and transcription processes essential for cancer cell survival.
- Apoptosis Induction : Certain analogs have been reported to induce apoptosis in cancer cells through mitochondrial pathways .
Case Studies
A notable case study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, revealing that modifications in the alkyl side chains significantly affected their potency. The study highlighted that compounds with branched alkyl groups showed enhanced cytotoxicity compared to their linear counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
